molecular formula C10H7ClN2O2S2 B3509846 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide CAS No. 288843-71-0

2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

Cat. No.: B3509846
CAS No.: 288843-71-0
M. Wt: 286.8 g/mol
InChI Key: ASQCDMREWAPGIY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls .

Biological Activity

2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H8ClN2O2S2
  • Molecular Weight : 252.3 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of thiazolidinones has been a focal point in recent pharmacological studies. In vitro experiments have demonstrated that derivatives like this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of various thiazolidinone derivatives, it was found that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
    • A549: 18 µM

These results indicate that the compound exhibits selective cytotoxicity against cancer cells while having a lower effect on normal cells, suggesting a favorable therapeutic index.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : The compound disrupts DNA synthesis in cancer cells, leading to cell cycle arrest.
  • Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as caspases.

Properties

IUPAC Name

2-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S2/c11-7-4-2-1-3-6(7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCDMREWAPGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361512
Record name Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288843-71-0
Record name Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

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